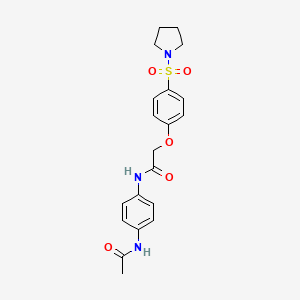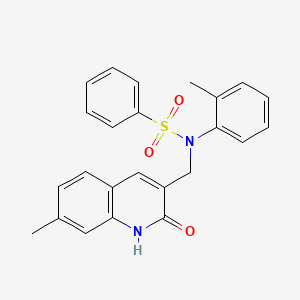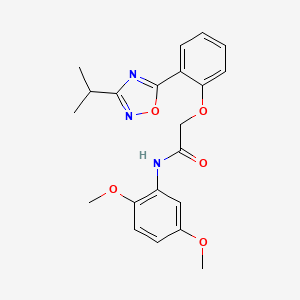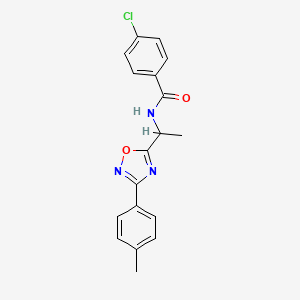
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as APSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APSPA is a member of the sulfonamide family, which has been widely used in various fields including medicine and agriculture.
Mécanisme D'action
The mechanism of action of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Specifically, N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell proliferation. N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to have a number of biochemical and physiological effects in various cell types. Studies have shown that N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide induces apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells. N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its ability to selectively target cancer cells and inhibit their proliferation. This makes N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide a promising candidate for the development of cancer therapeutics. However, one limitation of using N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the potential side effects of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on non-cancerous cells have not been extensively studied.
Orientations Futures
There are several future directions for research involving N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One direction is the development of more efficient and cost-effective synthesis methods for N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. Another direction is the investigation of the potential side effects of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on non-cancerous cells. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide and its potential therapeutic applications in the treatment of cancer and inflammation. Finally, the development of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide derivatives with improved potency and selectivity is an area of active research.
Méthodes De Synthèse
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 4-acetamidophenol with 4-chlorophenylsulfonyl chloride, followed by the reaction of the resulting intermediate with 4-(pyrrolidin-1-yl)phenol. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis of N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Studies have shown that N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-acetamidophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)21-16-4-6-17(7-5-16)22-20(25)14-28-18-8-10-19(11-9-18)29(26,27)23-12-2-3-13-23/h4-11H,2-3,12-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYDHEBVAYKHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














